molecular formula C9H19N3 B12872632 1-(1-Methylpyrrolidin-2-yl)piperazine

1-(1-Methylpyrrolidin-2-yl)piperazine

Cat. No.: B12872632
M. Wt: 169.27 g/mol
InChI Key: GQTLMKYGFWRRPB-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-2-yl)piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrrolidin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpyrrolidin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Methylpyrrolidin-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various biological processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-(1-Methylpyrrolidin-2-yl)piperazine is unique due to its combination of both pyrrolidine and piperazine rings, which provides distinct structural and functional properties

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-(1-methylpyrrolidin-2-yl)piperazine

InChI

InChI=1S/C9H19N3/c1-11-6-2-3-9(11)12-7-4-10-5-8-12/h9-10H,2-8H2,1H3

InChI Key

GQTLMKYGFWRRPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1N2CCNCC2

Origin of Product

United States

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